

# In vivo studies of Rivenprost in rodent models of liver injury

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## Compound of Interest

Compound Name: *Rivenprost*

Cat. No.: *B157803*

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An In-depth Technical Guide to In Vivo Studies of **Rivenprost** in Rodent Models of Liver Injury

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Rivenprost** (also known as ONO-4819) is a selective agonist of the prostaglandin E receptor 4 (EP4), which has demonstrated hepatoprotective effects in preclinical studies. This technical guide provides a comprehensive overview of the available in vivo data on **Rivenprost** in rodent models of liver injury, with a focus on experimental protocols, quantitative outcomes, and the underlying signaling pathways. While the available research primarily centers on an acute liver injury model, this guide synthesizes the existing knowledge to inform further investigation into the therapeutic potential of **Rivenprost** for various liver pathologies.

## Data Presentation: Summary of Preclinical Findings

The primary in vivo study of **Rivenprost** in a rodent model of liver injury was conducted using a D-galactosamine (GalN) and lipopolysaccharide (LPS) induced acute liver failure model in rats. The following tables summarize the qualitative and, where available, descriptive quantitative findings from this key study.

Table 1: Effects of **Rivenprost** on Biochemical Markers of Liver Injury in GalN/LPS-Treated Rats[1][2][3]

Parameter	Control (GalN/LPS + Saline)	Rivenprost (0.2 mg/kg, i.p.) + GalN/LPS	Outcome
Serum Total Bilirubin	Marked elevation	Significantly inhibited elevation	Hepatoprotective
Serum AST	Marked elevation	Significantly inhibited elevation	Hepatoprotective
Serum ALT	Marked elevation	Significantly inhibited elevation	Hepatoprotective

Note: Specific quantitative data (mean  $\pm$  SEM) and p-values are not available in the publicly accessible literature. The results are described as "significantly inhibited."

Table 2: Effects of **Rivenprost** on Inflammatory Cytokines in GalN/LPS-Treated Rats[1][2][3]

Cytokine	Control (GalN/LPS + Saline)	Rivenprost (0.2 mg/kg, i.p.) + GalN/LPS	Outcome
Serum TNF- $\alpha$	Markedly elevated	Significantly inhibited elevation	Anti-inflammatory
Serum IFN- $\gamma$	Markedly elevated	Significantly inhibited elevation	Anti-inflammatory
Serum IL-8	Markedly elevated	No significant inhibition	No effect

Note: Specific quantitative data (mean  $\pm$  SEM) and p-values are not available in the publicly accessible literature. The results are described as "significantly inhibited" for TNF- $\alpha$  and IFN- $\gamma$ .

Table 3: Histopathological and Apoptotic Effects of **Rivenprost** in GalN/LPS-Treated Rats[1][2][3]

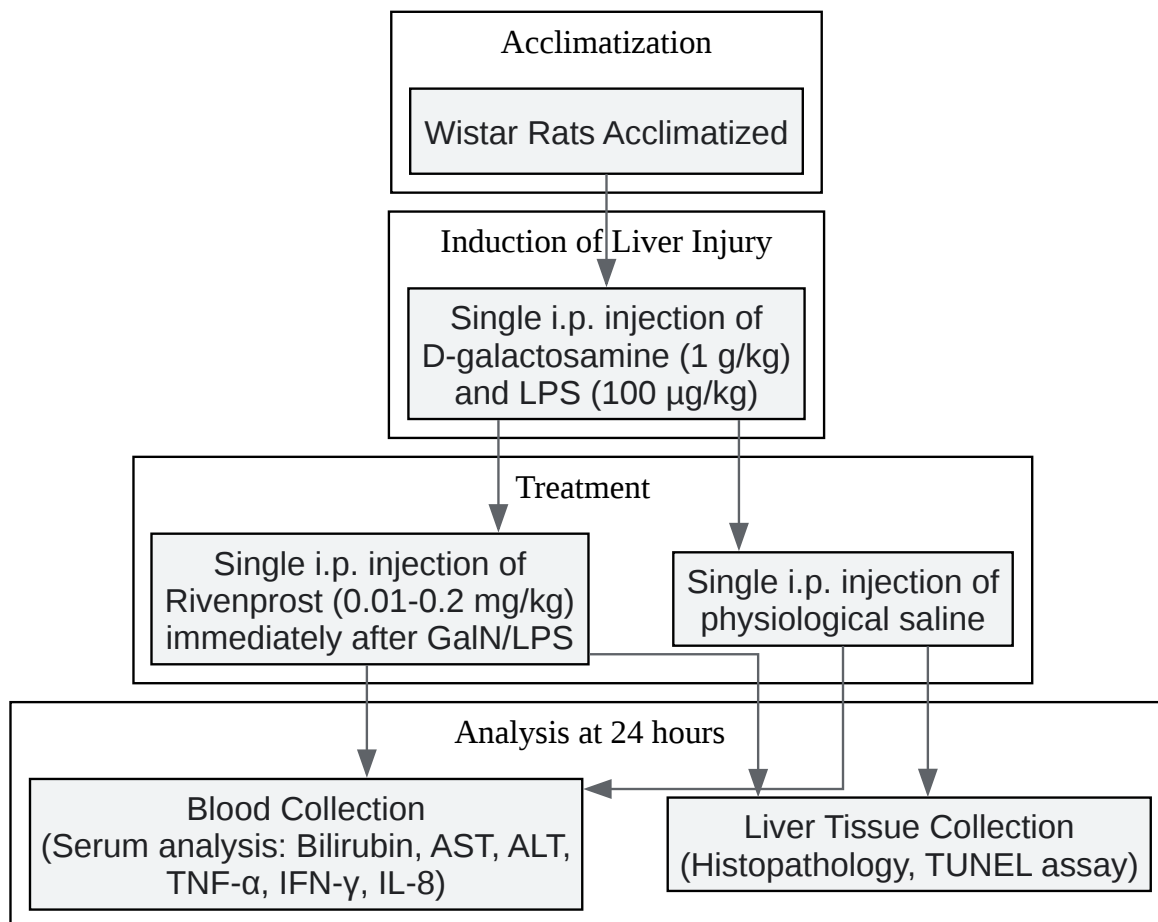
Finding	Control (GalN/LPS + Saline)	Rivenprost (0.2 mg/kg, i.p.) + GalN/LPS	Outcome
Hepatic Necrosis	Submassive hepatic necrosis	Significantly inhibited development of necrosis	Tissue Protective
Hepatocyte Apoptosis (TUNEL)	Increased apoptotic index	Significantly lower apoptotic index	Anti-apoptotic

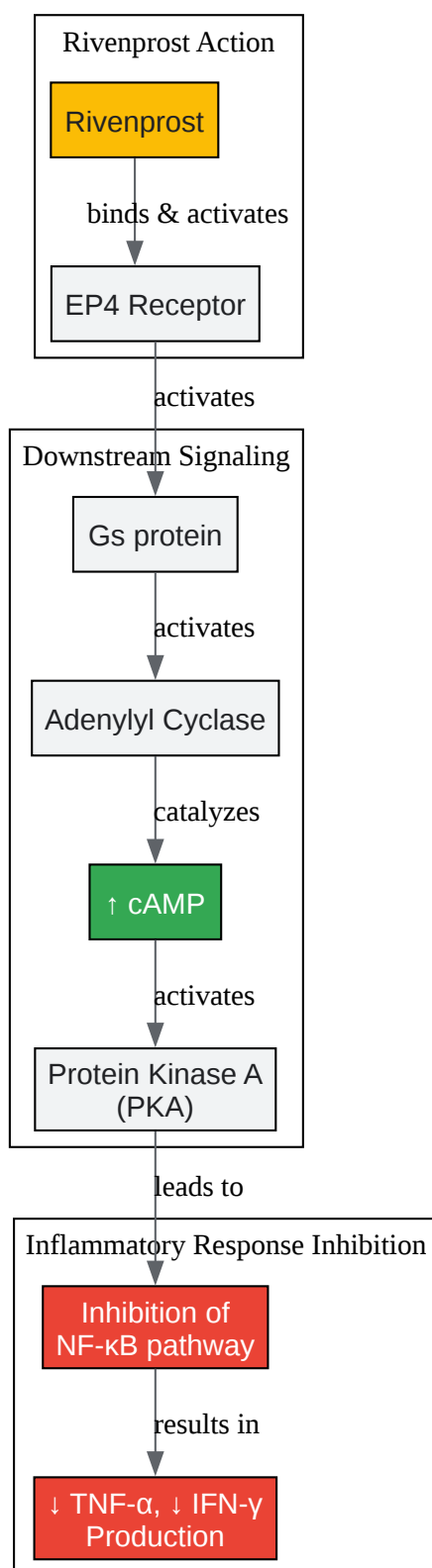
## Experimental Protocols

### GalN/LPS-Induced Acute Liver Injury Model in Rats

This model is widely used to study fulminant hepatic failure, where the combination of GalN and LPS induces a robust inflammatory response and massive hepatocyte apoptosis and necrosis.

#### Experimental Workflow





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